1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione
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Overview
Description
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione is a synthetic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Preparation Methods
The synthesis of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol and indole-2,3-dione.
Reaction Conditions: The reaction involves the formation of an ether linkage between the 3-methylphenoxy group and the indole-2,3-dione moiety. This is achieved through nucleophilic substitution reactions under controlled conditions.
Catalysts and Solvents: Common catalysts and solvents used in the synthesis include p-toluenesulfonic acid in toluene, which facilitates the reaction and improves yield.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Reagents such as hydrazine hydrate, palladium catalysts, and dimethylformamide are commonly used in these reactions.
Major Products: The major products formed from these reactions include substituted indoles, indolines, and quinones.
Scientific Research Applications
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various indole derivatives.
Mechanism of Action
The mechanism of action of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and inflammation.
Biological Effects: The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione can be compared with other indole derivatives:
Properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-15-8-3-2-7-14(15)16(19)17(18)20/h2-8,11H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKDSFLXAGJHDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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